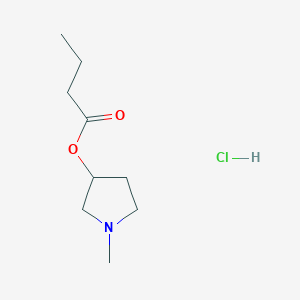

1-Methylpyrrolidin-3-yl butyrate hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Methylpyrrolidin-3-yl butyrate hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle, which is a versatile scaffold in medicinal chemistry due to its diverse biological activities and applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methylpyrrolidin-3-yl butyrate hydrochloride typically involves the esterification of 1-Methylpyrrolidin-3-ol with butyric acid, followed by the formation of the hydrochloride salt. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

1-Methylpyrrolidin-3-yl butyrate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the ester group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted pyrrolidine derivatives.

Wissenschaftliche Forschungsanwendungen

1-Methylpyrrolidin-3-yl butyrate hydrochloride has various applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications in drug development.

Industry: Utilized in the production of pharmaceuticals and agrochemicals

Wirkmechanismus

The mechanism of action of 1-Methylpyrrolidin-3-yl butyrate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1-Methylpyrrolidin-3-one hydrochloride

- 1-Methylpyrrolidin-3-yl methanol

- Glycopyrrolate related compounds

Uniqueness

1-Methylpyrrolidin-3-yl butyrate hydrochloride is unique due to its specific ester functional group, which imparts distinct chemical and biological properties compared to other pyrrolidine derivatives. This uniqueness makes it a valuable compound for various research and industrial applications .

Biologische Aktivität

1-Methylpyrrolidin-3-yl butyrate hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.

| Property | Details |

|---|---|

| CAS Number | 144024-38-4 |

| Molecular Formula | C16H17NO5S |

| Molecular Weight | 335.4 g/mol |

| IUPAC Name | 1-[1-(benzenesulfonyl)pyrrol-3-yl]-3-(1,3-dioxolan-2-yl)propan-1-one |

| InChI Key | SQFQZKROTGJCSP-UHFFFAOYSA-N |

The biological activity of this compound can be attributed to its interaction with various molecular targets in the body. The compound is believed to modulate enzyme activity, receptor interactions, and protein-protein interactions through specific binding mechanisms.

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, leading to altered physiological responses.

- Receptor Modulation : It can act as an agonist or antagonist at specific receptors, influencing neurotransmitter release and signaling pathways.

- Protein Interactions : Disruption of protein-protein interactions can lead to changes in cellular functions and responses.

Analgesic Effects

Research indicates that this compound exhibits significant analgesic properties. It has been tested in models of visceral pain associated with conditions such as irritable bowel syndrome and inflammatory bowel disease. In these studies, the compound demonstrated efficacy in reducing pain perception and improving overall patient comfort.

Neuroprotective Properties

The compound has also shown promise in neuroprotection, particularly in models of neurodegenerative diseases. Studies have indicated that it may help mitigate neuronal damage caused by oxidative stress and inflammation, making it a candidate for further exploration in Alzheimer's disease and other neurodegenerative conditions.

Antidepressant Activity

Preliminary studies suggest that this compound may possess antidepressant-like effects. Animal models have shown improvements in mood-related behaviors following administration of the compound, indicating its potential role in treating depression.

Study on Visceral Pain Management

A notable study assessed the effectiveness of this compound in managing visceral pain related to gastrointestinal disorders. Mice were administered varying doses of the compound over a period of weeks. Results indicated a significant reduction in pain scores compared to control groups, suggesting its potential as a therapeutic agent for visceral pain management .

Neuroprotective Efficacy in Alzheimer’s Models

In another study focusing on neuroprotection, researchers evaluated the effects of the compound on neuronal survival in models simulating Alzheimer's disease. The findings revealed that treatment with this compound resulted in reduced neuronal apoptosis and improved cognitive function markers .

Eigenschaften

CAS-Nummer |

652169-98-7 |

|---|---|

Molekularformel |

C9H18ClNO2 |

Molekulargewicht |

207.70 g/mol |

IUPAC-Name |

(1-methylpyrrolidin-3-yl) butanoate;hydrochloride |

InChI |

InChI=1S/C9H17NO2.ClH/c1-3-4-9(11)12-8-5-6-10(2)7-8;/h8H,3-7H2,1-2H3;1H |

InChI-Schlüssel |

BGYXAYDUNAKLNL-UHFFFAOYSA-N |

Kanonische SMILES |

CCCC(=O)OC1CCN(C1)C.Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.